
Mopidamol
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Mopidamol beinhaltet die Reaktion von 2,4,6,8-Tetrachlorpyrimido[5,4-d]pyrimidin mit Piperidin bei Raumtemperatur, um 2,6-Dichlor-4,8-di(N-Piperidino)pyrimido[5,4-d]pyrimidin zu bilden. Dieses Zwischenprodukt wird dann bei 200 °C mit Diethanolamin behandelt, um 2,6-Bis(diethanolamino)-4,8-di(N-Piperidino)pyrimido[5,4-d]pyrimidin zu ergeben . Die Reduktion dieser Verbindung mit Zink in heißer Ameisensäure oder Essigsäure oder in heißer wässriger Salzsäure ergibt 2,6-Bis(diethanolamino)-8-(N-Piperidino)-1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidin, das dann mit Jod und Kaliumiodid in Wasser dehydriert wird .
Analyse Chemischer Reaktionen
Mopidamol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann in Gegenwart starker Oxidationsmittel oxidiert werden.
Substitution: Die anfängliche Synthese beinhaltet Substitutionsreaktionen, bei denen Chloratome durch Piperidin und Diethanolamin ersetzt werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Piperidin, Diethanolamin, Zink, Ameisensäure, Essigsäure, Salzsäure, Jod und Kaliumiodid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die zur endgültigen Verbindung this compound führen .
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Mopidamol has been investigated for its potential benefits in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC) and bronchial carcinoma.
Non-Small Cell Lung Cancer
A pivotal study assessed the efficacy of this compound in patients with advanced NSCLC. In a double-blind trial involving 719 patients, those receiving this compound alongside chemotherapy exhibited a statistically significant prolongation of survival compared to those on chemotherapy alone. The study indicated that this compound treatment was associated with a reduction in mean plasma fibrogen concentration, suggesting a beneficial impact on tumor progression without notable toxicity .
Table 1: Survival Outcomes in NSCLC Patients
Treatment Group | Number of Patients | Survival Rate (%) | p-value |
---|---|---|---|
This compound + Chemotherapy | 359 | 35 | <0.05 |
Chemotherapy Alone | 360 | 26 |
Bronchial Carcinoma
In another study focusing on non-small cell bronchial carcinoma, this compound was administered as adjuvant therapy post-surgery. The trial included 270 patients and showed that the incidence of deaths from metastases was significantly lower in the this compound group (26%) compared to the placebo group (35%). This difference was statistically significant (p < 0.05), reinforcing the compound's role as an adjunctive treatment in surgical oncology .
Table 2: Metastatic Outcomes in Bronchial Carcinoma Patients
Treatment Group | Number of Patients | Deaths from Metastases (%) | p-value |
---|---|---|---|
This compound | 123 | 26 | <0.05 |
Placebo | 147 | 35 |
Cardiovascular Applications
This compound has also been explored for its cardiovascular effects, particularly in enhancing blood flow and reducing thrombotic events.
Antithrombotic Properties
Research has indicated that this compound may possess antithrombotic properties, which could be beneficial in preventing clot formation in patients at risk for cardiovascular events. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels, which can enhance vasodilation and improve blood flow.
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety profile of this compound:
- A 5-year double-blind trial demonstrated improved survival rates in NSCLC patients receiving this compound alongside standard chemotherapy.
- A randomized controlled trial for bronchial carcinoma showed significant reductions in metastatic deaths when this compound was used as an adjunct therapy.
These studies collectively support the notion that this compound can play a crucial role in enhancing treatment outcomes for specific cancer types while also offering cardiovascular benefits.
Wirkmechanismus
The mechanism of action of mopidamol revolves around its ability to inhibit platelet aggregation. It achieves this by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP within the platelets. Elevated levels of cyclic AMP inhibit the release of adenosine diphosphate, a molecule that promotes platelet aggregation . By reducing adenosine diphosphate levels, this compound effectively decreases the likelihood of clot formation, thereby lowering the risk of thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
Mopidamol ist chemisch verwandt mit Dipyridamol, und beide Verbindungen wirken als koronare Vasodilatatoren und Thrombozytenaggregationshemmer . This compound hat einzigartige antimetastatische Eigenschaften gezeigt, indem es die Adhäsion von Krebszellen an Thrombozyten oder Endothelzellen hemmt . Weitere ähnliche Verbindungen sind:
Aliskiren: Ein Renin-Inhibitor, der bei Bluthochdruck eingesetzt wird.
Rosuvastatin: Ein Statin, das zur Senkung des Cholesterinspiegels eingesetzt wird.
Rolitetracyclin: Ein Antibiotikum mit potenziellen antiviralen Eigenschaften.
Metamizol: Ein Analgetikum und Antipyretikum.
Die Einzigartigkeit von this compound liegt in seiner Doppelfunktion als Phosphodiesterase-Inhibitor und seine Antikrebsaktivität, was es zu einer wertvollen Verbindung sowohl im medizinischen als auch im Forschungsbereich macht .
Biologische Aktivität
Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.
This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .
Biological Activities and Therapeutic Potential
-
Antiviral Activity :
- Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
- Cancer Metastasis Inhibition :
- Cardiovascular Applications :
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various clinical scenarios:
- COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
- Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .
Data Table: Comparative Efficacy of this compound
Compound | Mechanism of Action | Binding Affinity (Mpro) | Clinical Application |
---|---|---|---|
This compound | PDE inhibitor; vasodilator | Higher than darunavir | COVID-19 treatment; antimetastatic |
Dipyridamole | PDE inhibitor; vasodilator | Moderate | Antithrombotic; cardiovascular health |
Darunavir | Protease inhibitor | Baseline | HIV treatment |
Eigenschaften
CAS-Nummer |
13665-88-8 |
---|---|
Molekularformel |
C19H31N7O4 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |
InChI-Schlüssel |
FOYWNSCCNCUEPU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Aussehen |
Solid powder |
melting_point |
157.5 °C |
Key on ui other cas no. |
13665-88-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mopidamol; Rapenton; RA 233; RA-233; RA233; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.